molecular formula C49H53NO15 B15128950 7-Acetyltaxol;Paclitaxel EP Impurity L

7-Acetyltaxol;Paclitaxel EP Impurity L

Cat. No.: B15128950
M. Wt: 895.9 g/mol
InChI Key: QHVFIEKTXYELRR-UHFFFAOYSA-N
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Description

ACETYLTAXOL, 7-(P), also known as 7-acetyltaxol, is a derivative of the well-known anticancer drug paclitaxel. It is a biologically active compound that interacts with tubulin assemblies in the brain. The molecular formula of ACETYLTAXOL, 7-(P) is C49H53NO15, and it has a molecular weight of 895.94 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

ACETYLTAXOL, 7-(P) can be synthesized through the acetylation of paclitaxel. One common method involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the selective acetylation of the hydroxyl group at the 7-position of paclitaxel .

Industrial Production Methods

Industrial production of ACETYLTAXOL, 7-(P) often involves partial synthesis from naturally occurring taxane derivatives. For example, 10-deacetylbaccatin III, which can be extracted from the leaves of Taxus baccata, serves as a precursor. The compound is then acetylated to produce ACETYLTAXOL, 7-(P) .

Chemical Reactions Analysis

Types of Reactions

ACETYLTAXOL, 7-(P) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acetylated and oxidized derivatives of ACETYLTAXOL, 7-(P), which may have different biological activities .

Scientific Research Applications

ACETYLTAXOL, 7-(P) has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the chemical properties and reactivity of taxane derivatives.

    Biology: The compound is studied for its interactions with tubulin and its effects on microtubule dynamics.

    Medicine: ACETYLTAXOL, 7-(P) is investigated for its potential as an anticancer agent, similar to paclitaxel.

    Industry: It is used in the development of new drug formulations and delivery systems

Mechanism of Action

ACETYLTAXOL, 7-(P) exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding stabilizes microtubules and prevents their depolymerization, which disrupts cell division and leads to cell death. The molecular targets include the β-tubulin subunit of microtubules, and the pathways involved are related to the inhibition of mitosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACETYLTAXOL, 7-(P) is unique due to its specific acetylation at the 7-position, which allows for structural modifications without significantly altering its biological activity. This makes it a valuable compound for studying the structure-activity relationships of taxane derivatives .

Properties

IUPAC Name

[4,9,12-triacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H53NO15/c1-26-33(63-45(58)38(54)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,41(55)39(62-28(3)52)36(26)46(49,5)6)34(61-27(2)51)23-35-48(40,25-60-35)65-29(4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVFIEKTXYELRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H53NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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